molecular formula C27H38Cl2N4O2 B15187196 9H-Imidazo(1,2-a)benzimidazole-3-carboxylic acid, 9-butyl-2-((methyltricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)methyl)-, methyl ester, dihydrochloride CAS No. 119294-99-4

9H-Imidazo(1,2-a)benzimidazole-3-carboxylic acid, 9-butyl-2-((methyltricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)methyl)-, methyl ester, dihydrochloride

Cat. No.: B15187196
CAS No.: 119294-99-4
M. Wt: 521.5 g/mol
InChI Key: CJXUMBYQUZBMNN-UHFFFAOYSA-N
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Description

9H-Imidazo(1,2-a)benzimidazole-3-carboxylic acid, 9-butyl-2-((methyltricyclo(3311(sup 3,7))dec-1-ylamino)methyl)-, methyl ester, dihydrochloride is a complex organic compound with a unique structure

Preparation Methods

The synthesis of 9H-Imidazo(1,2-a)benzimidazole-3-carboxylic acid, 9-butyl-2-((methyltricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)methyl)-, methyl ester, dihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the imidazo[1,2-a]benzimidazole core, followed by the introduction of the carboxylic acid group at the 3-position. The butyl group is then added at the 9-position, and the methyltricyclo group is introduced via an amination reaction. The final step involves the esterification of the carboxylic acid group and the formation of the dihydrochloride salt.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9H-Imidazo(1,2-a)benzimidazole-3-carboxylic acid, 9-butyl-2-((methyltricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)methyl)-, methyl ester, dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 9H-Imidazo(1,2-a)benzimidazole-3-carboxylic acid, 9-butyl-2-((methyltricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)methyl)-, methyl ester, dihydrochloride stands out due to its unique structure and diverse applications. Similar compounds include other imidazo[1,2-a]benzimidazole derivatives, which may have different substituents and functional groups, leading to variations in their properties and applications.

Properties

CAS No.

119294-99-4

Molecular Formula

C27H38Cl2N4O2

Molecular Weight

521.5 g/mol

IUPAC Name

methyl 2-[[1-adamantyl(methyl)amino]methyl]-4-butylimidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride

InChI

InChI=1S/C27H36N4O2.2ClH/c1-4-5-10-30-22-8-6-7-9-23(22)31-24(25(32)33-3)21(28-26(30)31)17-29(2)27-14-18-11-19(15-27)13-20(12-18)16-27;;/h6-9,18-20H,4-5,10-17H2,1-3H3;2*1H

InChI Key

CJXUMBYQUZBMNN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N3C1=NC(=C3C(=O)OC)CN(C)C45CC6CC(C4)CC(C6)C5.Cl.Cl

Origin of Product

United States

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